![molecular formula C26H24N2O11P2 B611026 Stafib-1 CAS No. 1688703-26-5](/img/structure/B611026.png)
Stafib-1
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Description
Stafib-1 is the first selective inhibitor of the STAT5b SH2 domain . It has a Ki value of 44 nM and an IC50 value of 154 nM . It is the first small molecule that inhibits the STAT5b SH2 domain with more than 50-fold selectivity over STAT5a .
Synthesis Analysis
The synthesis of Stafib-1 involves the development of resorcinol bisphosphate to Stafib-1, a phosphatase-stable inhibitor of STAT5a and STAT5b . The study aimed to improve the activity of resorcinol bisphosphate .Molecular Structure Analysis
The molecular weight of Stafib-1 is 602.42, and its formula is C26H24N2O11P2 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Stafib-1 is a solid substance with a white to off-white color . It has a solubility of 100 mg/mL in DMSO .Scientific Research Applications
STAT5-Selective Small-Molecule Inhibitor
Stafib-1 is a STAT5-Selective Small-Molecule Inhibitor . The transcription factors STAT5a and STAT5b are constitutively active in many human tumors . Stafib-1 is a phosphatase-stable inhibitor of STAT5a and STAT5b with activity in the low micromolar concentration range .
Inhibition of Protein-Protein Interaction Domains
Stafib-1 acts as a moderately active inhibitor of the protein-protein interaction domains, the SH2 domains, of both STAT5a and STAT5b . This inhibition is a valuable approach with promising applications in tumor biology .
Tumor Therapy
The transcription factor STAT5b is a target for tumor therapy . Stafib-1, as a selective inhibitor of the STAT5b SH2 domain, can be used in the treatment of tumors .
Inhibition of STAT5b Activation
Stafib-1 selectively inhibits tyrosine phosphorylation of STAT5b in human leukemia cells . This inhibition induces apoptosis in a STAT5-dependent manner .
Differentiation Between STAT5a and STAT5b
Stafib-1 helps in differentiating between the two STAT5 proteins, STAT5a and STAT5b . While some protein functions are redundant, others are not. Stafib-1, as a selective inhibitor, would be highly beneficial for clarifying their individual roles .
Anticancer Target in Ductal Pancreatic Adenocarcinoma
STAT5b might serve as an anticancer target in ductal pancreatic adenocarcinoma . Stafib-1, as the first selective inhibitor of the STAT5b SH2 domain, can be used in the treatment of this type of cancer .
properties
IUPAC Name |
[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUYYYBDKASIKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O11P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stafib-1 |
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